molecular formula C14H17NO5 B2981961 methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate CAS No. 1213783-62-0

methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate

Cat. No.: B2981961
CAS No.: 1213783-62-0
M. Wt: 279.292
InChI Key: CPWNUOJLLPXDNI-LBPRGKRZSA-N
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Description

Methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is a complex organic compound featuring an oxetane ring, a benzyloxycarbonyl group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as oxetan-3-ylamine and benzyl chloroformate.

    Protection of Amino Group: The amino group of oxetan-3-ylamine is protected using benzyl chloroformate to form benzyloxycarbonyl (Cbz) protected oxetan-3-ylamine.

    Formation of the Ester: The protected amine is then reacted with methyl bromoacetate under basic conditions to form methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where the ring is opened by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.

Major Products

    Oxidation: Benzyloxycarbonyl-protected amino acids.

    Reduction: Methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)methanol.

    Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators. The oxetane ring is known to impart metabolic stability and improve pharmacokinetic properties.

Industry

In materials science, derivatives of this compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced durability or unique optical characteristics.

Mechanism of Action

The mechanism by which methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxycarbonyl group can serve as a protecting group, allowing for selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)propanoate: Similar structure but with a propanoate group instead of an acetate.

    Ethyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the oxetane ring is particularly noteworthy, as it provides a distinct reactivity profile compared to other cyclic structures.

This compound’s versatility and potential for modification make it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

methyl (2S)-2-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-18-13(16)12(11-8-19-9-11)15-14(17)20-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWNUOJLLPXDNI-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1COC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1COC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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